molecular formula C42H71NO15 B13416193 18-Dihydrojosamycin

18-Dihydrojosamycin

Cat. No.: B13416193
M. Wt: 830.0 g/mol
InChI Key: JUNQZKWSWLJFDU-NGVXBBESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Dihydrojosamycin (CAS 40361-41-9), also known as Dihydroleucomycin A3, is a macrolide compound with a molecular formula of C42H71NO15 and a molecular weight of approximately 830.01 g/mol . It is recognized in research as a derivative and a key impurity (Josamycin Impurity B) of the antibiotic Josamycin . This compound is a member of the leucomycin family of antibiotics and is naturally produced by bacterial species within the Nocardiaceae family . Research into this compound contributes to a broader understanding of macrolide biosynthesis, metabolism, and structure-activity relationships . Its primary research value lies in its use as a certified reference standard for quality control and analytical purposes, ensuring the purity and safety of pharmaceutical products based on Josamycin . The compound is listed in specialized metabolite databases, highlighting its role in biochemical studies . This compound is For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C42H71NO15

Molecular Weight

830.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C42H71NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,23-27,29-31,34-41,44,46,49-50H,15,17-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

JUNQZKWSWLJFDU-NGVXBBESSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O

Origin of Product

United States

Discovery, Isolation, and Historical Context

Elucidation of the Natural Origin of Josamycin (B1673084) and its Derivatives

Josamycin is a natural product derived from the fermentation of the actinomycete Streptomyces narbonensis var. josamyceticus. nih.govncats.io This microorganism was first isolated from a soil sample collected in Motoyama, Nagaoka-gun, Kochi-ken, Japan, by a team of scientists led by Hamao Umezawa in 1964. google.comwikipedia.org The producing strain, designated A-204P, was identified as a novel variety of Streptomyces narbonensis and was deposited in the American Type Culture Collection (ATCC) with the number 17835. google.com

Josamycin is structurally identical to leucomycin (B7888351) A3, a minor component produced by Streptomyces kitasatoensis. bioaustralis.comcore.ac.uk The fermentation process to produce josamycin involves culturing Streptomyces narbonensis var. josamyceticus in a nutrient-rich aqueous medium under aerobic conditions. google.comresearchgate.net Like other macrolides, the production of josamycin can yield a complex mixture of structurally related compounds, which necessitates sophisticated purification methods to isolate the primary active component. researchgate.net

Derivatives of josamycin can arise from several pathways, including:

Biosynthetic variations: Minor alterations in the fermentation process can lead to the production of closely related structural analogs.

Degradation: Josamycin can degrade under certain conditions, such as in alkaline solutions, to form various products. numberanalytics.com

Metabolism: When administered, josamycin is metabolized in the body, leading to the formation of various metabolites. For instance, deisovaleryl-josamycin has been identified as a major urinary metabolite in rats. google.com

Semi-synthesis: Chemical modifications of the parent josamycin molecule are performed to create semi-synthetic derivatives with potentially improved properties. nih.gov

While the direct natural origin of 18-Dihydrojosamycin is not explicitly documented, it is plausible that it could be a minor fermentation product, a degradation product, or a metabolite of josamycin. The "dihydro" prefix suggests the reduction of a double bond or a carbonyl group in the josamycin structure, a common biotransformation or chemical reaction.

Methodologies for the Initial Isolation of this compound

The initial isolation of josamycin from the fermentation broth involved a multi-step process designed to separate the basic antibiotic from the aqueous culture medium. google.comgoogle.com This typically included:

Extraction: The fermentation broth was first filtered, and the filtrate was then extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral or slightly alkaline pH. google.com

Acidic Water Extraction: The josamycin in the organic solvent was then transferred to an acidic aqueous solution. google.com

Purification: Further purification was achieved through techniques like adsorption chromatography using alumina (B75360) or by using cation exchange resins. google.comgoogle.com For example, the antibiotic could be adsorbed onto an Amberlite IRC-50 resin and then eluted with an acidic solution. google.com

Crystallization: The purified josamycin was then crystallized from a solvent like benzene (B151609) to yield colorless needles. drugfuture.com

High-performance liquid chromatography (HPLC) has become an essential analytical tool for the separation and quantification of josamycin and its related impurities and degradation products. core.ac.uk

Given the lack of specific literature on the isolation of this compound, it is reasonable to infer that its isolation would follow similar principles to those used for josamycin and its other derivatives. If it were present in a fermentation broth or a degradation mixture, a combination of extraction and chromatographic techniques, particularly HPLC, would likely be employed for its separation and purification. researchgate.net The characterization of such a compound would then rely on spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure. nih.gov

Historical Development of Research on this compound and Related Macrolides

The discovery of macrolide antibiotics began in the 1950s with erythromycin (B1671065). numberanalytics.com This spurred extensive research into discovering new macrolides and modifying existing ones to improve their antibacterial spectrum, pharmacokinetic properties, and stability. nih.gov

Research on 16-membered macrolides like josamycin gained traction due to their different profile compared to the 14- and 15-membered macrolides. They often exhibit better gastrointestinal tolerance and have a distinct spectrum of activity. researchgate.net

The historical development of research related to josamycin and its derivatives can be summarized as follows:

1960s: Discovery and initial characterization of josamycin. wikipedia.orgdrugfuture.com

1970s onwards: Extensive studies on its antibacterial activity, mechanism of action, and clinical applications. ncats.io Research also focused on the synthesis of new derivatives to explore structure-activity relationships. nih.gov

Modern Era: Advanced analytical techniques like LC-MS are used to identify and characterize impurities, metabolites, and degradation products of josamycin, providing a deeper understanding of its chemical behavior. researchgate.net

Research specifically on this compound appears to be very limited. Its existence is noted primarily through its Chemical Abstracts Service (CAS) number (40361-41-9). It has been mentioned in the context of the synthesis of other 16-membered macrolide antibiotics, suggesting its potential role as a synthetic intermediate. Further investigation into its properties and potential activities would be a logical step in the broader research landscape of macrolide antibiotics.

Interactive Data Table: Properties of Josamycin

Property Value Source
Molecular Formula C₄₂H₆₉NO₁₅ drugfuture.com
Molecular Weight 827.99 g/mol drugfuture.com
Melting Point 130-133 °C drugfuture.com
Appearance Colorless needles drugfuture.com
Specific Rotation [α]D²⁵ -70° (c=1 in ethanol) drugfuture.com
UV max (in 0.001N HCl) 232 nm drugfuture.com
pKa 7.1 (in 40% aq. methanol) drugfuture.com

Biosynthetic Pathways and Heterologous Production of 18 Dihydrojosamycin

Identification and Characterization of the 18-Dihydrojosamycin Biosynthetic Gene Cluster

The biosynthesis of complex natural products like macrolide antibiotics is orchestrated by a series of genes organized into a biosynthetic gene cluster (BGC). nih.govfrontiersin.org The identification and characterization of the BGC for this compound would be the foundational step in understanding its production. This process typically involves:

Genome Mining: Sequencing the genome of the producing organism, likely a strain of Streptomyces, and using bioinformatics tools like antiSMASH to predict the location of secondary metabolite BGCs. nih.govfrontiersin.org

Gene Disruption Studies: Inactivating candidate genes within the predicted BGC to observe if the production of this compound is abolished, thereby confirming the cluster's role.

Sequence Analysis: Analyzing the open reading frames (ORFs) within the BGC to predict the function of the encoded enzymes based on homology to known biosynthetic enzymes. researchgate.net

Currently, there are no published studies that have identified or characterized the specific biosynthetic gene cluster for this compound.

Enzymology of Key Biosynthetic Steps Leading to this compound

The formation of a macrolide antibiotic involves a series of enzymatic reactions catalyzed by proteins encoded by the BGC. For this compound, these would likely include:

Polyketide Synthase (PKS) activity: Assembly of the macrolactone ring from simple carboxylic acid precursors. patsnap.com

Tailoring Enzymes: Modification of the initial polyketide structure through hydroxylation, glycosylation, and other reactions to form the final active compound. nih.gov

The reduction of a double bond to form the "dihydro" derivative would be a key enzymatic step. However, the specific enzymes responsible for the biosynthesis of this compound have not been isolated or characterized.

Isolation and Functional Analysis of Enzymes Involved in this compound Biosynthesis

To confirm the predicted functions of enzymes within the BGC, researchers would typically:

Heterologously express individual genes in a suitable host organism like E. coli. mdpi.com

Purify the resulting recombinant proteins.

Perform in vitro assays to determine the specific catalytic activity of each enzyme. frontiersin.orggoogle.com

As the BGC for this compound is unknown, no enzymes have been isolated or functionally analyzed.

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering is a powerful tool for increasing the yield of valuable natural products. researchgate.netpsu.edu General strategies that could be applied to this compound production, once the biosynthetic pathway is elucidated, include:

Precursor Supply Enhancement: Overexpressing genes involved in the synthesis of the building blocks for the polyketide chain.

Regulatory Gene Manipulation: Modifying the expression of regulatory genes within the BGC to upregulate the entire pathway.

Optimization of Fermentation Conditions: Adjusting media components and culture parameters to favor antibiotic production. nih.gov

Without knowledge of the biosynthetic pathway, targeted metabolic engineering for enhanced this compound production is not currently feasible.

Strategies for Heterologous Expression of this compound Biosynthesis Pathways

Producing a natural product in a different, more genetically tractable host organism is known as heterologous expression. mdpi.com This approach can facilitate production and engineering. Key steps involve:

Cloning the entire BGC into an expression vector.

Transforming a suitable heterologous host, such as a model Streptomyces species or E. coli. mdpi.com

Optimizing expression of the pathway genes in the new host.

The lack of an identified BGC for this compound precludes any attempts at its heterologous production.

Chemical Synthesis and Structural Modification of 18 Dihydrojosamycin

Total Synthesis Strategies for 18-Dihydrojosamycin and its Precursors

A complete de novo total synthesis of this compound has not been specifically reported in the literature. However, the total synthesis of its parent compound, josamycin (B1673084) (also known as leucomycin (B7888351) A3), has been accomplished and provides a blueprint for how this compound could be synthesized from basic chemical building blocks. The reduction of the C18 aldehyde group in a late-stage synthetic intermediate of a josamycin synthesis would, in principle, yield this compound.

The first stereospecific total synthesis of josamycin was reported by Tatsuta and his collaborators. drugfuture.comscispace.comnih.gov Their strategy was based on a convergent approach, where different fragments of the molecule were synthesized separately and then coupled together. Key aspects of this and other macrolide syntheses include:

Chiral Pool Starting Materials: The synthesis of the complex stereochemical array of the macrolide core often begins with readily available chiral molecules, such as carbohydrates (e.g., D-glucose) or other natural products. nih.govnih.gov

Fragment Assembly: The macrolide is disconnected into several key fragments that are synthesized independently. For 16-membered macrolides like josamycin, this often involves a C1-C10 segment and a C11-C15 or C11-C16 segment. nih.govjst.go.jp

Stereocontrolled Reactions: A variety of stereoselective reactions are employed to create the numerous chiral centers with the correct relative and absolute stereochemistry. These can include aldol (B89426) reactions, allylation reactions, and substrate-controlled reductions.

Macrolactonization: The final step in the formation of the macrolide ring is the intramolecular esterification of a seco-acid precursor. This ring-closing reaction is often a significant challenge due to the entropic cost of forming a large ring. Various methods, such as the Yamaguchi or Corey-Nicolaou macrolactonization protocols, are used to achieve this transformation. nih.gov

Glycosylation: The attachment of the sugar moieties (mycaminose and mycarose (B1676882) in the case of josamycin) to the aglycone is another critical step. This must be done with high stereocontrol to ensure the correct anomeric linkage.

The synthesis of precursors for 16-membered macrolides has also been a focus of research, with engineered biosynthesis being a promising approach. nih.govacs.org For example, Streptomyces fradiae has been genetically engineered to produce precursors like malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, which are essential building blocks for polyketide synthases. nih.gov

Table 1: Key Precursors and Starting Materials in Macrolide Synthesis

Precursor/Starting MaterialRole in SynthesisReference(s)
D-GlucoseChiral pool starting material for synthesizing specific fragments of the macrolide core. nih.govnih.gov
L-Valine and L-LeucineDirected biosynthesis of specific leucomycin components. nih.gov
PropionatePrecursor for methylmalonyl-CoA in engineered biosynthesis. nih.gov
Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoAEssential building blocks for polyketide synthases. nih.gov

Semi-synthetic Derivatization Techniques for this compound Analogs

Semi-synthesis, starting from the natural product josamycin, is the most common method for producing analogs, likely including this compound itself. This approach is more efficient than total synthesis, as the complex macrolide core is already assembled. The conversion of josamycin to this compound would involve the selective reduction of the C18 aldehyde to a primary alcohol.

Researchers have developed various semi-synthetic derivatization techniques to create novel josamycin analogs with potentially improved properties. A common strategy involves the selective cleavage of the terminal mycarose sugar, followed by modification of the exposed 4'-hydroxyl group of the mycaminose (B1220238) sugar. nih.govresearchgate.net

For example, a series of 9-O-acetyl-4'-substituted 16-membered macrolides were synthesized from josamycin. nih.gov This involved:

Acetylation of the 9-hydroxyl group of josamycin.

Acid-catalyzed cleavage of the mycarose sugar to expose the 4'-hydroxyl group.

Acylation or other modifications of the 4'-hydroxyl group to introduce new functional groups. nih.govresearchgate.net

Another approach to creating josamycin analogs is through modification of the C13 position of the aglycone. A study reported the synthesis of new derivatives by a combination of allylic substitution and Huisgen 1,3-dipolar cycloaddition, introducing a triazole arm at this position. amu.edu.pl

Table 2: Examples of Semi-synthetic Josamycin Derivatives

Derivative NameSynthetic ModificationReference(s)
9-O-acetyl-desmycarosyl josamycinAcetylation of the C9-OH and cleavage of the mycarose sugar. nih.gov
4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosyl josamycinAcylation of the 4'-OH of 9-O-acetyl-desmycarosyl josamycin. nih.gov
4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycinAcylation of the 4'-OH of 9-O-acetyl-desmycarosyl josamycin. nih.gov
C13-triazole derivatives of josamycin aglyconeAllylic substitution at C13 followed by Huisgen cycloaddition. amu.edu.pl

Regioselective and Stereoselective Modifications of the this compound Skeleton

The this compound skeleton, like that of josamycin, is a large, conformationally flexible molecule with multiple reactive sites. Achieving regioselective and stereoselective modifications is a significant synthetic challenge. Chemists have developed various strategies to control the outcome of chemical reactions on the macrolide scaffold.

Regioselectivity: Controlling which of the many hydroxyl groups on the macrolide reacts is a common problem. Strategies to achieve regioselectivity include:

Protecting Groups: Temporarily blocking more reactive hydroxyl groups to allow for the modification of less reactive ones.

Catalyst Control: Using catalysts that can differentiate between the various hydroxyl groups based on their steric or electronic environment. For instance, the regioselective acylation of the related macrolide midecamycin (B1676577) A1 was controlled by the choice of catalyst and acylating agent. acs.org

Inherent Reactivity: Exploiting the different reactivity of primary, secondary, and tertiary alcohols, as well as allylic or sterically hindered positions.

A Polish doctoral thesis described the modification of the josamycin aglycone using a regioselective SN1' type nucleophilic substitution in the diene system, leading to ether derivatives at the C13 position. amu.edu.pl

Stereoselectivity: Controlling the stereochemical outcome of reactions at existing or newly formed chiral centers is crucial. This is particularly important when modifying the aglycone or during the synthesis of its fragments.

Substrate Control: The existing stereocenters in the macrolide can direct the approach of a reagent to one face of a reactive group, leading to a specific stereoisomer.

Reagent Control: Using chiral reagents or catalysts that favor the formation of one stereoisomer over another.

Conformational Control: The three-dimensional shape of the macrolide ring can influence the stereochemical course of a reaction. nih.gov

The stereoselective synthesis of macrolide antibiotics often relies on well-established methods for creating polypropionate chains, such as those using sulfur ylides, which can provide high levels of stereocontrol. acs.org

Development of Novel Synthetic Methodologies Applicable to this compound

The field of macrolide synthesis is continually evolving, with new methodologies being developed that could be applied to the synthesis and modification of this compound and its analogs.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been used for the macrolactonization step in the synthesis of various macrolides. mdpi.comresearchgate.net It offers an alternative to traditional esterification-based methods.

Engineered Biosynthesis and Precursor-Directed Biosynthesis: Genetic engineering of microbial strains offers a powerful way to produce novel macrolides. nih.govnih.gov By manipulating the polyketide synthase (PKS) genes, it is possible to alter the structure of the macrolide backbone. Additionally, feeding synthetic, non-natural precursors to engineered microbial strains can lead to the production of hybrid macrolides. acs.org

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a "click" reaction, has been used to append new functionalities to the josamycin scaffold, such as the introduction of a triazole ring at the C13 position. amu.edu.pl This reaction is highly efficient and tolerant of a wide range of functional groups.

New Stereoselective Methods: Continuous development of new methods for stereoselective synthesis, such as new catalysts for aldol reactions or new ylide-based approaches, provides more efficient ways to construct the complex stereochemical architecture of macrolides. acs.org

These novel methodologies offer exciting possibilities for the future synthesis of this compound analogs with tailored properties.

Molecular Mechanisms of Action of 18 Dihydrojosamycin

Elucidation of the Primary Molecular Target(s) of 18-Dihydrojosamycin (e.g., Ribosomal Subunit Binding)

The primary molecular target of this compound is the bacterial ribosome, the cellular organelle responsible for translating messenger RNA (mRNA) into proteins. patsnap.com Specifically, the drug binds to the large 50S subunit of the bacterial 70S ribosome. drugbank.compatsnap.com This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. nih.govontosight.ainih.gov

This interaction is highly selective for bacterial ribosomes over their mammalian counterparts, which have structural differences that result in a lower binding affinity for the drug. patsnap.com This selectivity is a cornerstone of its therapeutic action, allowing it to target pathogens while minimizing effects on host cells. patsnap.com The binding is reversible, and the action is primarily bacteriostatic at standard concentrations, meaning it inhibits bacterial growth and reproduction. drugbank.comnih.gov However, at high concentrations, it can be bactericidal. drugbank.comnih.gov

Detailed Analysis of this compound Binding Interactions at the Molecular Level

The binding of josamycin (B1673084) to the 50S ribosomal subunit is a complex interaction involving specific residues of the 23S ribosomal RNA (rRNA), which forms the structural and catalytic core of the subunit. nih.govnih.gov The drug molecule positions itself near the peptidyltransferase center (PTC), the active site responsible for forming peptide bonds between amino acids. nih.gov

Key molecular interactions include:

Hydrophobic Interactions and Hydrogen Bonds: These forces stabilize the attachment of the drug to the ribosome. patsnap.com

Interaction with Domain V of 23S rRNA: This is the primary binding site for macrolides. Nucleotides such as A2058 and A2059 are critical for this interaction. nih.gov

Interaction with Domain II of 23S rRNA: Biochemical and genetic studies have shown that josamycin also interacts with the loop of helix 35 in domain II. researchgate.net

The affinity of this binding is quantifiable. Research has determined the dissociation constant (Kd) for josamycin, which reflects the concentration of the drug required to occupy 50% of its ribosomal targets at equilibrium. A lower Kd value signifies a higher binding affinity.

CompoundDissociation Constant (Kd)Reference
Josamycin5.5 nM nih.govtargetmol.com
Erythromycin (B1671065)11 nM nih.gov

Investigation of Downstream Cellular and Biochemical Effects Mediated by this compound

The binding of this compound within the ribosomal exit tunnel triggers a cascade of downstream effects that ultimately halt bacterial protein synthesis.

Inhibition of Polypeptide Elongation: By physically obstructing the exit tunnel, the drug sterically hinders the progression of the growing polypeptide chain. nih.gov Josamycin completely inhibits the formation of the second or third peptide bond, depending on the amino acid sequence of the nascent peptide. nih.gov

Inhibition of Translocation: The presence of the drug interferes with the translocation step of elongation, where the peptidyl-tRNA moves from the A-site to the P-site of the ribosome. drugbank.comnih.gov

Peptidyl-tRNA Drop-off: Both josamycin and erythromycin stimulate the premature dissociation, or "drop-off," of peptidyl-tRNA from the ribosome. nih.gov This action depletes the cell's pool of available aminoacyl-tRNAs, further hampering protein synthesis. nih.govresearchgate.net For josamycin, the rate of this drop-off is significantly faster than the rate of the drug's dissociation from the ribosome. nih.gov

Immunomodulatory Effects: Beyond its direct antibacterial action, research indicates josamycin can modulate host immune responses. Studies have shown it can suppress the production of nitric oxide (NO) and the release of interleukin-1β (IL-1β) in macrophage-like cells stimulated by bacterial lipopolysaccharide (LPS). targetmol.com It has also been observed to enhance the expression of Heme Oxygenase-1 (HO-1) and Suppressor of Cytokine Signaling 1 (SOCS1), which are involved in regulating inflammation. targetmol.com

Comparative Mechanistic Studies: this compound versus Other Macrolide Antibiotics

While all macrolides target the 50S ribosomal subunit, significant mechanistic differences exist between them, particularly between macrolides with different lactone ring sizes, such as the 16-membered josamycin and the 14-membered erythromycin.

Josamycin demonstrates a more potent and complete inhibition of protein synthesis compared to erythromycin. A key differentiating factor is the kinetics of their interaction with the ribosome. Josamycin has a much longer average lifetime on the ribosome (approximately 3 hours) compared to erythromycin (less than 2 minutes). nih.gov This prolonged binding, combined with a higher affinity (lower Kd), means that at saturating concentrations, josamycin can completely shut down the synthesis of full-length proteins, an effect not seen with erythromycin. nih.govresearchgate.net

The newer generation of macrolides, known as ketolides (e.g., telithromycin), are semi-synthetic derivatives of erythromycin. They are characterized by the replacement of the cladinose (B132029) sugar at position C3 with a keto group and often feature an extended alkyl-aryl side chain. researchgate.netnih.gov These modifications can lead to enhanced binding affinity and provide activity against some macrolide-resistant bacterial strains. researchgate.net

FeatureJosamycinErythromycinReference
Lactone Ring Size16-membered14-membered nih.gov
Dissociation Constant (Kd)5.5 nM11 nM nih.gov
Average Lifetime on Ribosome~ 3 hours< 2 minutes nih.gov
Inhibition at SaturationComplete shutdown of protein synthesisIncomplete shutdown of protein synthesis nih.govresearchgate.net
Primary MechanismBlocks peptide elongation; promotes rapid peptidyl-tRNA drop-offBlocks peptide elongation; promotes peptidyl-tRNA drop-off nih.gov

Structure Activity Relationship Sar Studies of 18 Dihydrojosamycin and Its Analogs

Systematic Modification of 18-Dihydrojosamycin Structure and Correlated Biological Activity

Systematic modifications of the josamycin (B1673084) scaffold have been a key strategy in developing new derivatives with improved properties. While direct modification to create "this compound" is not documented, studies on derivatives with alterations near this position, particularly at the C16 and C17 positions, offer valuable insights.

A significant area of investigation has been the modification of the C16-aldehyde group of josamycin. Researchers have synthesized novel 17,18-unsaturated carbonyl compounds from josamycin analogs. tandfonline.comnih.gov These syntheses, often employing methods like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, have led to derivatives with varied antibacterial activities against respiratory pathogens. tandfonline.com For instance, certain desmycarosyl josamycin analogs with these modifications have shown antibacterial activities comparable to the parent compound, especially against resistant strains. tandfonline.com

Another common modification involves the 4'-hydroxyl group of the mycarose (B1676882) sugar. A series of 9-O-acetyl-4'-substituted 16-membered macrolides derived from josamycin were synthesized by cleaving the mycarose and subsequently modifying the 4'-hydroxyl group. nih.gov Specific derivatives from this series, such as 4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosyl josamycin and 4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycin, demonstrated antibacterial activities comparable to josamycin against Staphylococcus aureus (MSSA) and Staphylococcus epidermidis (MSSE). nih.gov

The following table summarizes the biological activity of some representative josamycin derivatives:

Compound/DerivativeModificationOrganismActivityReference
Josamycin Analog 8b Desmycarosyl, 17,18-unsaturated carbonylRespiratory pathogensComparable to josamycin tandfonline.com
Josamycin Analog 8e Desmycarosyl, 17,18-unsaturated carbonylRespiratory pathogensComparable to josamycin tandfonline.com
Josamycin Analog 21 17,18-unsaturated carbonylRespiratory pathogensBest antibacterial activities in the study tandfonline.com
Derivative 15 4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosylS. aureus (MSSA), S. epidermidis (MSSE)Comparable to josamycin nih.gov
Derivative 16 4'-O-butanoyl-9-O-acetyl-desmycarosylS. aureus (MSSA), S. epidermidis (MSSE)Comparable to josamycin nih.gov

Identification of Key Pharmacophoric Elements within the this compound Structure

The pharmacophoric elements of a molecule are the essential features responsible for its biological activity. For macrolide antibiotics like josamycin, key pharmacophoric elements include the macrolactone ring, the attached sugar moieties, and specific functional groups.

The 16-membered macrolactone ring serves as the central scaffold. Its conformation is crucial for binding to the bacterial ribosome. psu.edursc.orgresearchgate.net Both the neutral sugar (mycarose) and the amino sugar (mycaminose) are generally required for maximum activity; neither the free sugars nor the aglycone (the macrolactone ring without sugars) are active on their own. psu.edu

Specific functional groups that are critical for activity include:

The Desosamine Sugar: The dimethylamino group on this sugar is vital for binding to the ribosome.

Substituents on the Macrolactone Ring: Hydroxyl and aldehyde groups at various positions can form hydrogen bonds with the ribosome, contributing to binding affinity.

Studies on various macrolides have shown that modifications at different positions can significantly impact activity. For example, in tylosin, a related 16-membered macrolide, the 23-O-mycinosyl and 4''-O-acyl moieties are essential for activity against macrolide-resistant strains. nih.gov This highlights the importance of the disaccharide side chain in overcoming resistance.

Rational Design and Synthesis of this compound Derivatives Based on SAR Principles

The rational design of novel macrolide derivatives leverages the understanding of SAR to create compounds with enhanced therapeutic profiles. Based on the principles derived from josamycin and other macrolides, the design of this compound derivatives would likely focus on several key areas.

One approach is the modification of the side chains. The synthesis of 17,18-unsaturated carbonyl compounds from josamycin demonstrates that extending the carbon chain at the C16 position can lead to potent antibacterial agents. tandfonline.com This suggests that further modifications in this region, including hydrogenation to form an "18-dihydro" derivative, could be a viable strategy.

Another strategy involves the replacement of the mycarose sugar, which can be unstable. researchgate.net Designing and synthesizing derivatives where the mycarose substituent is replaced with other chemical groups, such as those introduced via isocyanates and acids, has been explored. researchgate.net

The synthesis of these derivatives often involves multi-step chemical reactions. For instance, the creation of 4'-substituted derivatives from josamycin involves the protection of certain hydroxyl groups, cleavage of the mycarose sugar, and then the introduction of new functional groups at the 4'-position. nih.gov Similarly, the synthesis of 17,18-unsaturated derivatives starts from the aldehyde group at C16 and utilizes standard organic reactions to build the extended side chain. tandfonline.com

Application of Computational Tools in this compound SAR Analysis

Computational tools play an increasingly important role in understanding the SAR of complex molecules like macrolide antibiotics. Conformational analysis of josamycin, both in its free form in solution and when bound to the bacterial ribosome, has been performed using techniques like Transferred Nuclear Overhauser Effect (TR-NOE) experiments combined with molecular modeling. psu.edursc.orgresearchgate.net

These studies have revealed that josamycin exists in multiple conformations in solution, and one of these pre-existing conformations is preferentially selected upon binding to the ribosome. psu.edursc.orgresearchgate.net This "lock-and-key" type interaction, where the ribosome selects a specific conformation of the antibiotic, is a crucial aspect of its mechanism of action.

Molecular dynamics simulations and other computational methods can be used to predict how structural modifications might affect the conformational preferences of the macrolide and its binding affinity to the ribosome. For a hypothetical compound like this compound, computational modeling could predict:

The preferred three-dimensional structure of the molecule.

The potential interactions of the modified compound with the ribosomal binding pocket.

By providing these insights, computational analysis can guide the rational design and prioritization of new derivatives for synthesis and biological testing, ultimately accelerating the discovery of more effective antibiotics.

Mechanisms of Resistance to 18 Dihydrojosamycin

Molecular Basis of Microbial Resistance to 18-Dihydrojosamycin

The molecular underpinnings of resistance to this compound are multifaceted, primarily stemming from genetic alterations that can be either acquired through horizontal gene transfer or arise from spontaneous mutations. These genetic changes lead to the expression of specific resistance determinants that effectively neutralize the antibiotic's action.

Acquired resistance is a major contributor to the spread of macrolide resistance. Bacteria can obtain resistance genes from other microorganisms through mobile genetic elements like plasmids and transposons. oup.com These genes often encode enzymes that modify the antibiotic or its target, or proteins that constitute efflux pumps.

Spontaneous mutations in the bacterial chromosome can also confer resistance. These mutations typically occur in genes that encode the ribosomal components where this compound binds, or in regulatory elements that control the expression of resistance-related genes. While these mutations happen at a low frequency, the selective pressure exerted by the presence of the antibiotic can lead to the proliferation of resistant strains.

Enzymatic Inactivation Pathways of this compound

Enzymatic inactivation is a mechanism by which bacteria produce enzymes that chemically modify and thereby inactivate the antibiotic molecule. For macrolides, this can occur through hydrolysis of the lactone ring or by the addition of chemical groups that prevent the drug from binding to its ribosomal target.

While esterases that hydrolyze the lactone ring of 14- and 15-membered macrolides are a known resistance mechanism, they are generally not effective against 16-membered macrolides like josamycin (B1673084) and, by extension, this compound. nih.gov However, another class of enzymes, macrolide phosphotransferases, have been implicated in resistance to 16-membered macrolides. For instance, the mph(B) gene encodes a phosphotransferase that can inactivate josamycin. nih.gov The presence of mph(B) in Escherichia coli has been shown to confer resistance to josamycin. nih.gov In some cases, the combination of genes, such as mph(B) and an rdmC-like gene, can lead to a significant, more than additive, increase in resistance to certain 16-membered macrolides. nih.gov

Table 1: Enzymatic Inactivation of Josamycin

EnzymeGeneMechanismEffect on JosamycinReference
Macrolide 2'-phosphotransferasemph(B)Phosphorylation of the antibioticConfers resistance in E. coli nih.gov

Target Site Modification Mechanisms Conferring Resistance to this compound

The primary target of this compound is the 50S ribosomal subunit, where it binds to the 23S rRNA and inhibits protein synthesis. nih.gov Alterations in this target site are a common and highly effective mechanism of resistance.

The most prevalent form of target site modification is the methylation of the 23S rRNA, mediated by enzymes encoded by erm (erythromycin ribosome methylase) genes. mdpi.com The erm(B) gene is a frequently encountered determinant that confers high-level resistance to josamycin and other macrolides. ucl.ac.be Strains harboring erm(B) exhibit significantly elevated Minimum Inhibitory Concentrations (MICs) for josamycin, often exceeding 128 mg/L. ucl.ac.be The erm(A) gene also mediates resistance, although its effect on josamycin susceptibility can be more variable. ucl.ac.beoup.com In some cases, resistance conferred by erm genes is inducible, meaning that the presence of a macrolide antibiotic triggers the expression of the methylase. mdpi.com

Mutations in the 23S rRNA gene itself or in the genes encoding ribosomal proteins L4 and L22 can also lead to resistance. nih.gov For example, in Mycoplasma pneumoniae, the A2067G mutation in the 23S rRNA gene has been shown to emerge under selection with josamycin, leading to a significant increase in the MIC of the drug. frontiersin.org Similarly, mutations at positions A2058 and A2059 are known to confer macrolide resistance. nih.govnih.gov In Streptococcus pneumoniae, strains with mutations in ribosomal protein L4 have shown high-level resistance to josamycin. asm.org

Table 2: Target Site Modifications Conferring Resistance to Josamycin

Modification TypeGene/MutationOrganism ExampleEffect on Josamycin MIC (mg/L)Reference
Ribosomal Methylationerm(B)S. pneumoniae>128 ucl.ac.be
Ribosomal Methylationerm(A)S. pyogenes0.06 - 1 ucl.ac.be
23S rRNA MutationA2067GM. pneumoniae16 frontiersin.org
Ribosomal Protein MutationL4 protein mutationS. pneumoniae≥100 nih.govasm.org

Role of Efflux Pump Systems in this compound Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. mdpi.com This is a significant mechanism of resistance against various classes of antibiotics, including macrolides.

In the context of macrolide resistance, the mef (macrolide efflux) genes are particularly important. The mef(A) gene, for instance, encodes an efflux pump that confers resistance to 14- and 15-membered macrolides. oup.com However, strains carrying only the mef(A) gene generally remain susceptible to 16-membered macrolides like josamycin. psu.edu This suggests that the efflux pump encoded by mef(A) has a substrate specificity that does not efficiently recognize josamycin.

In some bacteria, other efflux systems may play a role. For example, in Acinetobacter baumannii, the AdeDE efflux pump has been found to increase resistance to a range of antibiotics, including erythromycin (B1671065), a macrolide. mdpi.com While direct evidence for its role in this compound resistance is limited, the broad substrate profile of some efflux pumps suggests a potential for contribution.

Table 3: Efflux-Mediated Resistance and Josamycin Susceptibility

Efflux Pump GenePhenotypeEffect on Josamycin MIC (mg/L)Organism ExampleReference
mef(A)M phenotype (resistance to 14- and 15-membered macrolides)0.01 - 1 (generally susceptible)S. pyogenes ucl.ac.bepsu.edu

Advanced Analytical Methodologies in 18 Dihydrojosamycin Research

Chromatographic Techniques (e.g., LC-MS) for Josamycin (B1673084) and Metabolite Analysis in Research Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for the analysis of macrolide antibiotics like josamycin and their metabolites. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems, typically utilizing reversed-phase columns (e.g., C18), are predominantly used for the separation of these compounds from complex mixtures. nih.govmdpi.com The specificity of HPLC is particularly valuable for distinguishing josamycin from its degradation products and structurally similar metabolites. core.ac.uk

The coupling of LC to a mass spectrometer provides highly sensitive and specific detection. For quantitative analysis, a triple-quadrupole (QqQ) mass spectrometer operating in multiple-reaction monitoring (MRM) mode is the preferred choice, allowing for the precise measurement of target compounds in matrices such as human plasma, animal tissues, and feed. nih.govresearchgate.netnih.gov For the identification of unknown metabolites, high-resolution mass spectrometry (HR-MS) instruments like time-of-flight (TOF) or Orbitrap analyzers are employed. mdpi.com These techniques provide accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its biotransformation products. mdpi.com

In a typical study to identify josamycin metabolites, a biological sample (e.g., from liver microsome incubation) would be extracted and analyzed by LC-HR-MS. mdpi.com The resulting data is then screened for potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions, such as hydroxylation, demethylation, or the reduction that would form 18-Dihydrojosamycin.

Table 1: Representative LC-MS Methods for Macrolide Analysis

Analyte(s)MatrixLC ColumnMS DetectorPurpose
JosamycinHuman PlasmaReversed-PhaseESI-MS (SIM)Pharmacokinetic study
Macrolides (incl. Josamycin)Animal MuscleC18ESI-MS/MSResidue screening
JosamycinAnimal FeedC18UHPLC-MS/MSQuantification
Erythromycin (B1671065), Clarithromycin & MetabolitesChicken Liver MicrosomesC18LC-HR-MS (Q/TOF)Metabolite identification

This table is illustrative and based on general macrolide analysis; specific parameters for this compound are not available.

Spectroscopic Approaches (e.g., NMR, X-ray Crystallography) for Complex Structure-Interaction Studies involving Josamycin

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the definitive structural elucidation of macrolides and for studying their interactions with biological targets. mdpi.com

NMR Spectroscopy is used to determine the detailed chemical structure and conformation of josamycin and its derivatives in solution. nih.gov A complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a combination of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. nih.govresearchgate.net These techniques allow researchers to piece together the molecular skeleton, confirm the position of substituents, and define the relative stereochemistry. NOESY experiments are particularly powerful for determining the three-dimensional conformation of the flexible macrolide ring by measuring through-space proton-proton interactions. researchgate.net Such studies have been performed on josamycin and its synthetic derivatives to understand how structural modifications affect the conformation of the macrolactone ring. nih.govnih.gov

X-ray Crystallography provides atomic-level resolution of a molecule's structure in the solid state. mdpi.com This technique has been fundamental in confirming the absolute configuration of numerous macrolide antibiotics. goettingen-research-online.denih.gov For josamycin and other macrolides, X-ray crystallography has been used to study their binding to the bacterial ribosome, providing critical insights into their mechanism of action. mdpi.com By co-crystallizing the antibiotic with its ribosomal target, researchers can visualize the precise interactions that lead to the inhibition of protein synthesis. This structural information is vital for the rational design of new antibiotics that can overcome bacterial resistance. mdpi.com While no crystal structure for this compound is reported, this method would be the gold standard for confirming its three-dimensional structure if a crystalline sample were available.

Application of Advanced Mass Spectrometry for Mechanistic Investigations of Josamycin

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS or MSⁿ), are critical for probing the structure and fragmentation mechanisms of macrolides. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for these large, polar molecules, often detecting them as protonated molecules [M+H]⁺. ebi.ac.uk

By inducing collision-induced dissociation (CID), precursor ions of josamycin or its metabolites can be fragmented in a controlled manner. The resulting product ion spectrum provides a structural fingerprint. researchgate.net The fragmentation pathways often involve characteristic losses of the sugar moieties (mycaminose and mycarose) and cleavages within the macrolide ring. nih.govresearchgate.net

High-resolution instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allow for the study of these fragmentation pathways in great detail. acs.org The accurate mass measurement of fragment ions helps in their unambiguous assignment, allowing researchers to distinguish between isomers and to pinpoint the site of metabolic modification. mdpi.com For instance, identifying a metabolite like this compound would involve observing the correct mass for the precursor ion and a fragmentation pattern consistent with the reduction of the aldehyde group, which would alter the masses of any fragments containing that part of the molecule. This detailed structural information derived from MSⁿ experiments is crucial for building a comprehensive picture of a drug's metabolic fate.

Theoretical and Computational Investigations of 18 Dihydrojosamycin

Molecular Docking and Dynamics Simulations of 18-Dihydrojosamycin-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and its biological target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target molecule and scoring them based on their binding affinity. For this compound, this could be used to predict its binding mode to the bacterial ribosome, its known target.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the interaction. After an initial docked pose is obtained, MD simulations can be used to observe the behavior of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. This allows for the assessment of the stability of the binding pose, the flexibility of the ligand and the target, and the detailed energetic contributions of various interactions, such as hydrogen bonds and hydrophobic contacts.

A hypothetical study on this compound could involve the following steps:

StepDescriptionPotential Insights for this compound
Target Preparation Obtaining the 3D structure of the bacterial ribosome (e.g., from the Protein Data Bank).Identification of the binding pocket for macrolide antibiotics.
Ligand Preparation Generating a 3D model of this compound and optimizing its geometry.Understanding the conformational flexibility of the molecule.
Molecular Docking Docking this compound into the ribosomal binding site using software like AutoDock or Glide.Prediction of the most likely binding pose and estimation of binding affinity.
MD Simulation Running a simulation of the this compound-ribosome complex in a simulated physiological environment.Assessment of the stability of the predicted binding mode and identification of key interacting residues.

Quantum Chemical Calculations for Understanding this compound Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide deep insights into the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of properties that are not easily accessible through experimental means.

For this compound, quantum chemical calculations could be employed to:

Determine the molecular geometry: Accurately predict bond lengths, bond angles, and dihedral angles.

Calculate the electronic properties: Determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding how the molecule interacts with its target and its potential for chemical reactions.

Predict spectroscopic properties: Calculate theoretical vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental data.

Analyze chemical reactivity: Use conceptual DFT (Density Functional Theory) descriptors like Fukui functions and local softness to identify the most reactive sites within the molecule.

In Silico Modeling of this compound Biosynthetic Pathways

The biosynthesis of complex natural products like macrolide antibiotics involves a series of enzymatic reactions. In silico modeling can be used to study these biosynthetic pathways, providing insights into the mechanisms of the enzymes involved and guiding efforts to engineer the pathway to produce novel derivatives.

While the specific biosynthetic pathway of this compound is not well-documented in publicly available sources, a general approach for its in silico modeling would involve:

Identification of the Gene Cluster: Locating the polyketide synthase (PKS) gene cluster responsible for the biosynthesis of the josamycin (B1673084) scaffold.

Homology Modeling: Building 3D models of the PKS domains and other tailoring enzymes based on the structures of homologous proteins.

Substrate Docking and MD Simulations: Simulating the interaction of biosynthetic intermediates with the active sites of the enzymes to understand substrate specificity and reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

A QSAR study on this compound derivatives would require a dataset of compounds with known biological activity (e.g., antibacterial potency). The general workflow is as follows:

StepDescriptionExample for this compound Derivatives
Data Collection A set of this compound analogues with their measured biological activities (e.g., Minimum Inhibitory Concentration - MIC).A hypothetical dataset of 20 derivatives with varying substituents and their corresponding MIC values against Staphylococcus aureus.
Descriptor Calculation Calculation of a large number of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic.Descriptors such as molecular weight, logP, polar surface area, and quantum chemical parameters.
Model Building Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.An equation that predicts the MIC value based on a combination of the most relevant descriptors.
Model Validation Rigorous validation of the model's predictive power using internal and external validation techniques.Assessing the model's ability to accurately predict the activity of a separate test set of compounds.

The development of a robust QSAR model for this compound derivatives could significantly accelerate the discovery of new and more effective antibiotics.

Future Directions and Emerging Research Avenues for 18 Dihydrojosamycin

Exploration of Unconventional Biosynthetic Engineering Strategies for 18-Dihydrojosamycin

The natural production of this compound by Streptomyces species is governed by a complex Type I Polyketide Synthase (PKS) assembly line. Future research will move beyond simple strain improvement to fundamentally reprogram this biosynthetic machinery. Unconventional engineering strategies are poised to generate novel analogs with enhanced properties directly from the fermentation process.

Key research avenues include:

Precursor-Directed Biosynthesis (PDB): This technique involves feeding the Streptomyces fermentation culture with synthetic, non-natural extender units (e.g., substituted malonyl-CoA or methylmalonyl-CoA analogs). The PKS machinery may incorporate these unnatural building blocks into the polyketide chain, leading to novel macrolide cores. For this compound, introducing precursors with fluorine or cyclopropyl (B3062369) moieties could yield analogs with altered metabolic stability and binding affinities.

Combinatorial Biosynthesis: This advanced genetic engineering approach involves swapping entire modules or individual catalytic domains (e.g., Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH)) between the josamycin (B1673084) PKS and those from other macrolide biosynthetic pathways. For instance, replacing the native KR domain at a specific module could alter the stereochemistry of a hydroxyl group on the macrolide ring, potentially enhancing ribosomal binding or evading resistance mechanisms.

Post-PKS Tailoring Enzyme Engineering: The final structure of this compound is achieved through modifications by tailoring enzymes, such as glycosyltransferases and hydroxylases. Future work will focus on the directed evolution or rational design of these enzymes to either attach different sugar moieties (e.g., from the avermectin (B7782182) or erythromycin (B1671065) pathways) or modify different positions on the macrolide lactone ring, creating a library of new derivatives.

The table below outlines a comparison of these forward-looking biosynthetic strategies.

Engineering StrategyCore PrinciplePotential Outcome for this compoundPrimary Challenge
Precursor-Directed Biosynthesis (PDB)Supplying non-native extender units to the fermentation process for PKS incorporation.Generation of analogs with novel substitutions (e.g., alkyl, halo, aryl) on the macrolide backbone.Substrate specificity of PKS acyltransferase domains; precursor toxicity or poor cell uptake.
Combinatorial BiosynthesisGenetic swapping of PKS domains or modules between different biosynthetic gene clusters.Creation of hybrid macrolides with altered ring size, hydroxylation patterns, or stereochemistry.Loss of function due to improper protein-protein interactions between chimeric PKS modules.
Tailoring Enzyme EngineeringModifying post-PKS enzymes (e.g., glycosyltransferases, oxidases) to alter their activity or substrate scope.Analogs with novel sugar decorations or site-specific oxidations, potentially improving solubility or potency.Enzyme engineering is complex; ensuring the modified enzyme acts efficiently on the this compound scaffold.
CRISPR-Mediated Genome EditingPrecise and efficient editing of the biosynthetic gene cluster (BGC) to activate, delete, or modify genes.Rapid generation of knockout mutants or targeted domain swaps to probe gene function and create specific analogs.Developing efficient CRISPR-Cas systems for specific industrial Streptomyces strains.

Development of Novel Derivatization Chemistries for this compound Analogs

While biosynthesis offers a route to core modifications, semi-synthesis provides a powerful platform for extensive chemical diversification. Future research will focus on novel chemical reactions that offer high regioselectivity and functional group tolerance, enabling the creation of sophisticated this compound analogs that are inaccessible through traditional methods.

Emerging derivatization chemistries include:

Site-Selective C-H Functionalization: This transformative strategy allows for the direct conversion of strong, typically unreactive C-H bonds into new functional groups (e.g., C-C, C-N, C-O bonds). Using transition-metal catalysts (e.g., palladium, rhodium, iridium), researchers can target specific positions on the macrolactone ring of this compound that lack pre-existing functionality, opening up entirely new vectors for chemical modification.

Bioorthogonal "Click" Chemistry: The introduction of an azide (B81097) or alkyne handle onto the this compound scaffold via selective modification of its hydroxyl groups would enable its conjugation to a vast library of molecules using highly efficient and specific reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This could be used to attach fluorescent probes for mechanistic studies, targeting ligands, or fragments that enhance potency.

Late-Stage Fluorination: The strategic introduction of fluorine atoms can profoundly impact a molecule's pharmacological profile, including metabolic stability, membrane permeability, and binding affinity. Developing methods for the late-stage, regioselective fluorination of complex molecules like this compound using modern reagents (e.g., Selectfluor) is a key research objective. Targeting the mycaminose (B1220238) sugar or specific positions on the lactone ring could yield next-generation analogs.

The following table details these novel chemical approaches for creating advanced this compound derivatives.

Derivatization StrategyTarget Site on this compoundKey Chemical TransformationAnticipated Therapeutic Improvement
Site-Selective C-H FunctionalizationInert C-H bonds on the macrolactone ring.Palladium- or rhodium-catalyzed C-H activation and subsequent arylation, alkylation, or amination.Access to novel chemical space; improved binding interactions within the ribosomal tunnel.
Click Chemistry ConjugationPrimary or secondary hydroxyl groups (e.g., at C-4' of mycaminose or C-18).Initial conversion of a hydroxyl to an azide/alkyne, followed by CuAAC or SPAAC reaction.Creation of drug conjugates, probes, or molecules with dual modes of action.
Late-Stage FluorinationElectron-rich positions on the macrolide or sugar moieties.Electrophilic fluorination using reagents like Selectfluor.Enhanced metabolic stability, altered lipophilicity, and potentially stronger target binding.
Enzyme-Catalyzed Regioselective ModificationSpecific hydroxyl groups.Use of lipases or proteases under non-aqueous conditions to selectively acylate a single hydroxyl group.Highly controlled synthesis of prodrugs or analogs with improved pharmacokinetic properties.

Integration of Omics Technologies in Understanding this compound's Biological Impact

To fully comprehend the cellular impact of this compound beyond its primary role as a protein synthesis inhibitor, a systems-level approach is required. The integration of multiple "omics" technologies will provide an unprecedented, high-resolution view of the molecular perturbations induced by the compound in pathogenic bacteria.

Transcriptomics (RNA-Seq): By quantifying the entire set of RNA transcripts in a bacterial cell, RNA-Seq can reveal how this compound affects global gene expression. This can identify stress response pathways (e.g., cold shock, heat shock) activated by ribosome stalling, pinpoint downstream effects on virulence factor expression, and uncover potential secondary mechanisms of action.

Proteomics and Ribosome Profiling: Quantitative proteomics can measure changes in protein abundance, confirming the inhibition of protein synthesis. A more specialized technique, ribosome profiling (Ribo-Seq), provides a snapshot of all ribosome positions on mRNA transcripts at a single-nucleotide resolution. Applying Ribo-Seq to this compound-treated bacteria would precisely map its stalling signature on the ribosome, revealing context-dependent inhibition and its effects on translational regulation.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell. It can uncover how the inhibition of protein synthesis by this compound disrupts central carbon metabolism, amino acid biosynthesis, and other key metabolic networks. This knowledge can identify metabolic vulnerabilities that could be exploited in synergistic combination therapies.

The synergy of these technologies is summarized in the table below.

Omics TechnologyBiological Information ProvidedSpecific Application to this compound ResearchKey Question Answered
TranscriptomicsGlobal changes in gene expression (mRNA levels).Identify bacterial stress responses and altered virulence gene expression upon drug exposure.How does the bacterium adapt transcriptionally to ribosome inhibition by this compound?
Ribosome Profiling (Ribo-Seq)High-resolution map of ribosome positions on mRNA.Pinpoint the exact peptide motifs where this compound causes ribosome stalling in the exit tunnel.What is the precise molecular mechanism of translation arrest?
ProteomicsGlobal changes in protein abundance.Confirm the downstream effects of translation inhibition and identify proteins involved in resistance.Which protein levels are most affected by drug treatment?
MetabolomicsGlobal changes in small-molecule metabolite levels.Uncover disruptions in metabolic pathways resulting from impaired enzyme synthesis.What are the metabolic consequences of inhibiting protein synthesis with this compound?

Addressing Evolving Resistance Mechanisms through Advanced this compound Research

The clinical utility of any antibiotic is perpetually threatened by the evolution of resistance. Future research on this compound must be proactive, aiming to understand, predict, and overcome resistance. This requires a multi-pronged approach combining structural biology, genomic surveillance, and rational drug design.

High-Resolution Structural Biology: While crystal structures of macrolides bound to ribosomes exist, obtaining high-resolution cryogenic electron microscopy (cryo-EM) structures of this compound bound to both susceptible and resistant (e.g., Erm-methylated or mutated) bacterial ribosomes is a critical goal. These structures would provide a definitive atomic-level picture of how the compound binds, how resistance mutations disrupt this binding, and how the 18-dihydro moiety specifically contributes to the interaction.

Rational Design of "Resistance-Proof" Analogs: Guided by structural insights, medicinal chemists can design new this compound derivatives that can overcome common resistance mechanisms. For example, if resistance is caused by a steric clash from a methylated adenine (B156593) in the ribosomal tunnel, analogs could be designed with a more compact structure or with functional groups that form alternative, favorable interactions, thereby restoring binding affinity.

Targeting Efflux Pumps: A prevalent resistance mechanism is the active removal of the antibiotic from the cell by efflux pumps. Research will focus on designing this compound analogs that are poor substrates for major macrolide efflux pumps (e.g., Mef or Msr families). This could involve modifying the compound to increase its size or alter its charge distribution to prevent recognition and transport by the pump.

The table below connects prevalent resistance mechanisms with advanced research strategies designed to counteract them.

Resistance MechanismEffect on this compoundAdvanced Counter-StrategyResearch Goal
Target Site Modification (erm genes)Methylation of A2058 in the 23S rRNA reduces drug binding affinity due to steric hindrance.Cryo-EM structural analysis of drug bound to methylated ribosome; rational design of new analogs.Develop derivatives that can accommodate or circumvent the methyl group to restore binding.
Efflux Pumps (mef/msr genes)The drug is actively pumped out of the bacterial cell, failing to reach its ribosomal target.Structure-activity relationship (SAR) studies focused on efflux pump recognition.Synthesize analogs that are not recognized or transported by prevalent efflux pumps.
Ribosomal Protein Mutation (e.g., L4, L22)Mutations in proteins lining the peptide exit tunnel alter the drug binding site.Genomic surveillance of clinical isolates to identify emerging mutations; structural analysis of mutant ribosomes.Predict which mutations will cause resistance and design analogs with broader activity against mutant variants.
Drug Inactivation (esterases)Enzymatic cleavage of the macrolactone ring inactivates the antibiotic.Design of sterically hindered analogs.Create derivatives that are resistant to hydrolysis by bacterial esterases.

Q & A

Basic Research Questions

Q. What are the key structural features of 18-Dihydrojosamycin, and how do they influence its pharmacological activity?

  • Methodological Answer : Begin by analyzing the macrolide backbone and functional groups (e.g., hydroxyl, ketone) using spectroscopic techniques (NMR, IR) and computational modeling (e.g., molecular docking). Compare structural analogs to identify pharmacophores responsible for antibacterial activity. Reference crystallography data or prior structural studies for validation .

Q. What standard analytical methods are recommended for characterizing this compound purity and stability?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, ensuring column selection (C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water gradient). For stability studies, employ accelerated degradation conditions (e.g., thermal, photolytic) and monitor degradation products via LC-MS. Validate methods per ICH guidelines (Q2(R1)) .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy?

  • Methodological Answer : Use standardized broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 29213) and account for inoculum size, pH, and cation-adjusted media. Replicate experiments to ensure statistical power (n ≥ 3) and report confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., dosing regimens, bacterial strains). Validate findings through in vitro/in vivo reproducibility experiments, ensuring alignment with pre-registered protocols .

Q. What experimental strategies optimize this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption profiles. Test formulation additives (e.g., cyclodextrins for solubility enhancement) and employ crossover animal studies (rodents/canines) with serial plasma sampling. Analyze data using non-compartmental methods (WinNonlin) and validate with LC-MS/MS .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Answer : Design a factorial study testing temperature (−20°C to 40°C), humidity (15–75% RH), and light exposure. Use kinetic modeling (Arrhenius equation) to predict shelf life. Quantify degradation products via stability-indicating assays and correlate with bioactivity loss .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) for group comparisons. For longitudinal data, employ mixed-effects models to account for intra-subject variability. Report effect sizes and power calculations .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer : Cross-validate docking results (AutoDock Vina, Schrödinger) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force field parameters and solvation models to improve computational accuracy. Publish raw data and code for transparency .

Methodological Best Practices

  • Data Reproducibility : Document experimental protocols in detail (e.g., equipment calibration, reagent lot numbers) and deposit raw data in repositories like Zenodo .
  • Conflict Resolution : Use sensitivity analyses and triangulation (multiple methods/models) to address contradictory findings .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.